

degradation pathways of 2-Fluoro-5-propoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Fluoro-5-propoxyphenylboronic acid

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An In-depth Technical Guide on the Core Degradation Pathways of 2-Fluoro-5-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental studies on the degradation of **2-Fluoro-5-propoxyphenylboronic acid** are not extensively available in peer-reviewed literature. This guide is therefore constructed based on established chemical principles governing arylboronic acids and fluorinated organic compounds. The pathways and protocols described herein are predictive and intended to serve as a foundational framework for experimental investigation.

Introduction

2-Fluoro-5-propoxyphenylboronic acid ($C_9H_{12}BFO_3$, CAS No: 863248-36-6) is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex molecules, including potential active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical stability. This technical guide outlines the predicted degradation pathways of **2-Fluoro-5-propoxyphenylboronic acid** and provides standardized experimental protocols to investigate its stability profile under forced conditions. A comprehensive understanding of these degradation pathways is critical for ensuring product purity, stability, and safety in drug development and other applications.

Predicted Degradation Pathways

Arylboronic acids are known to degrade via several key pathways, including protodeboronation, oxidation, and dehydration. The presence of fluoro and propoxy substituents on the phenyl ring of the target molecule influences the electron density of the ring and the Lewis acidity of the boron center, thereby affecting the rates and propensities of these degradation routes.

Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.^{[1][2]} This reaction can be facilitated by aqueous conditions and is often influenced by pH.^{[1][3]} For **2-Fluoro-5-propoxyphenylboronic acid**, this would result in the formation of 1-fluoro-4-propoxybenzene. The reaction is typically promoted by acidic conditions.^[1]

Predicted Product: 1-Fluoro-4-propoxybenzene

Oxidation

The boronic acid moiety is susceptible to oxidation, leading to the formation of the corresponding phenol.^{[4][5][6]} This is a common degradation pathway and can be initiated by various oxidizing agents, including atmospheric oxygen or peroxides.^{[5][7]} The oxidation of **2-Fluoro-5-propoxyphenylboronic acid** would yield 2-Fluoro-5-propoxyphenol.

Predicted Product: 2-Fluoro-5-propoxyphenol

Dehydration to Boroxine

Boronic acids can undergo intermolecular dehydration, typically under thermal stress, to form cyclic anhydrides known as boroxines.^{[8][9][10]} This process involves three molecules of the boronic acid condensing to form a six-membered ring with alternating boron and oxygen atoms, with the elimination of three molecules of water. This reaction is often reversible in the presence of water.^[9]

Predicted Product: 2,4,6-Tris(2-fluoro-5-propoxyphenyl)boroxine

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.^{[11][12][13]} The following tables are templates for summarizing quantitative data from such studies on **2-Fluoro-5-propoxyphenylboronic acid**.

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) |
|------------------|----------------------------------|------------------|------------------|
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 |
| Oxidation | 3% H ₂ O ₂ | 24, 48, 72 hours | Room Temperature |
| Thermal | Solid State | 24, 48, 72 hours | 105 |
| Photolytic | Solid State, UV & Visible Light | 24, 48, 72 hours | Room Temperature |

Table 2: Quantitative Analysis of Degradation Products by HPLC

| Stress Condition | Main Degradant | % Degradation of Parent Compound | % Yield of Main Degradant | Other Impurities (%) |
|------------------|--|----------------------------------|---------------------------|----------------------|
| Acid Hydrolysis | 1-Fluoro-4-propoxybenzene | Data | Data | Data |
| Base Hydrolysis | Data | Data | Data | Data |
| Oxidation | 2-Fluoro-5-propoxyphenol | Data | Data | Data |
| Thermal | 2,4,6-Tris(2-fluoro-5-propoxyphenyl)boroxine | Data | Data | Data |
| Photolytic | Data | Data | Data | Data |

*Data to be populated from experimental results.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on **2-Fluoro-5-propoxyphenylboronic acid**.

General Sample Preparation

Prepare a stock solution of **2-Fluoro-5-propoxyphenylboronic acid** in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

Acid Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
- Incubate the solution at 60°C.
- Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).
- Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
- Analyze by HPLC-UV/MS.[\[14\]](#)

Base Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
- Incubate the solution at 60°C.
- Withdraw aliquots at specified time points.
- Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
- Analyze by HPLC-UV/MS.[\[14\]](#)

Oxidative Degradation

- To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.
- Store the solution at room temperature, protected from light.
- Withdraw aliquots at specified time points.
- Analyze by HPLC-UV/MS.[7][14]

Thermal Degradation

- Place a known amount of the solid compound in a vial.
- Heat the vial in an oven at 105°C.
- At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC-UV/MS.
- For more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed.[15]

Photolytic Degradation

- Expose a thin layer of the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
- At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC-UV/MS.[16][17]

Analytical Methodology

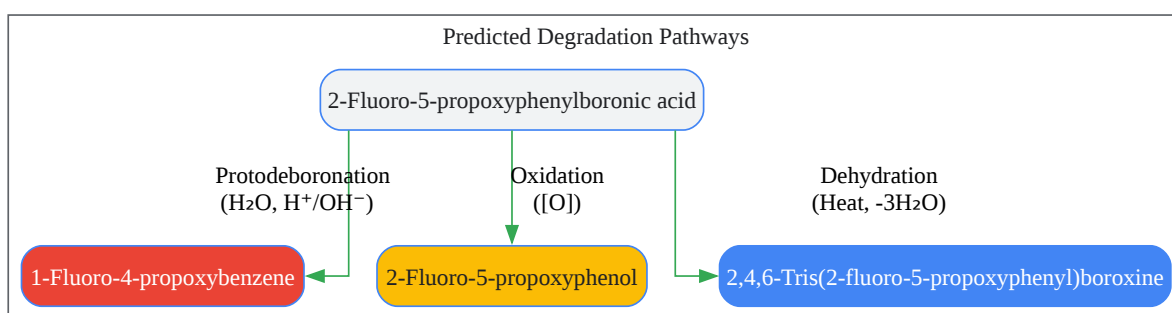
A stability-indicating HPLC method should be developed and validated.[14]

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a common starting point.[18]
- Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry (MS) for peak identification.

- NMR Spectroscopy: ^1H , ^{13}C , ^{19}F , and ^{11}B NMR can be used to elucidate the structure of isolated degradation products.[14]

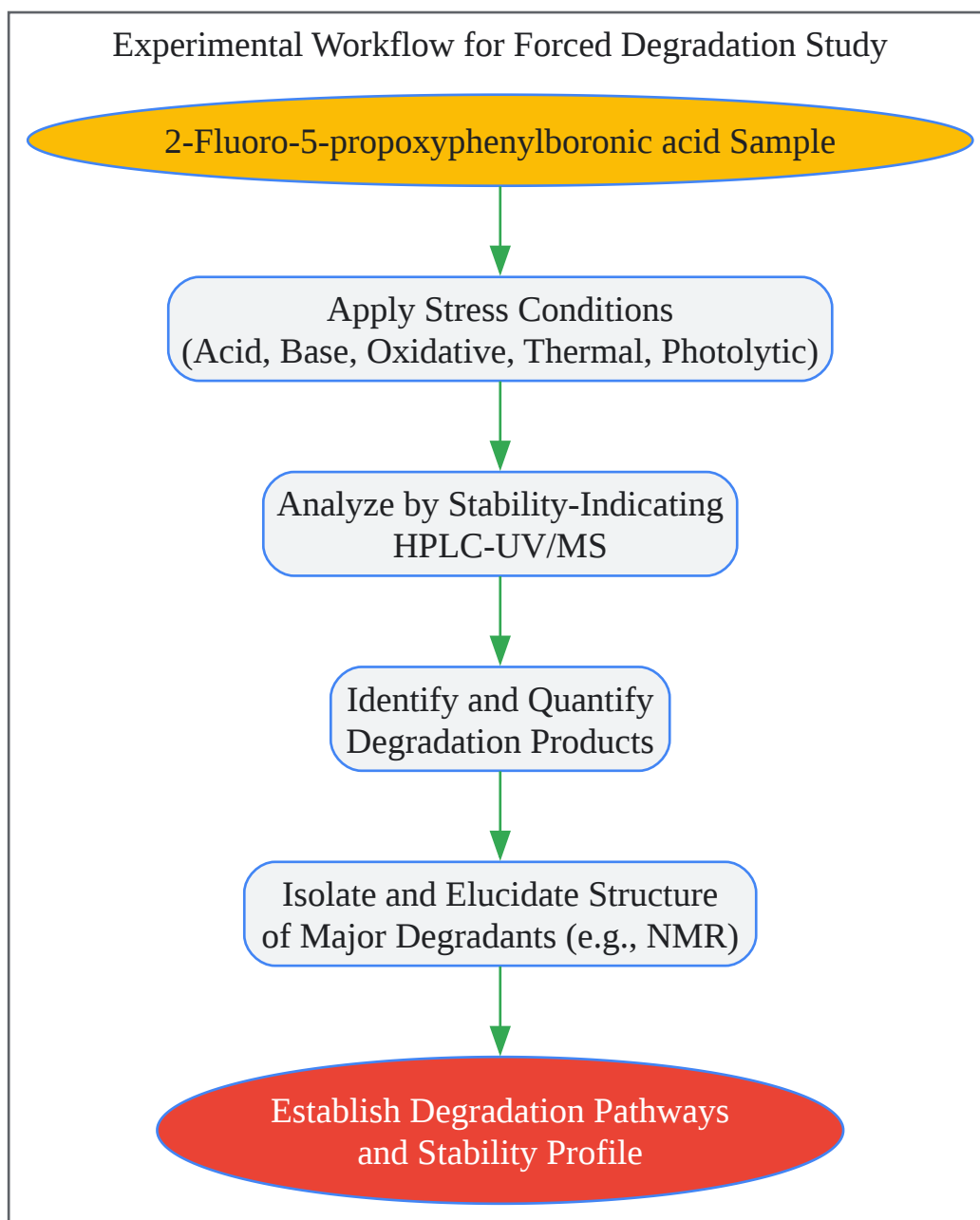
Visualizations

The following diagrams illustrate the predicted degradation pathways and a general workflow for the experimental investigation.



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Caption: Predicted degradation pathways of **2-Fluoro-5-propoxyphenylboronic acid**.



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Caption: General experimental workflow for a forced degradation study.

Conclusion

While specific degradation data for **2-Fluoro-5-propoxyphenylboronic acid** is not yet published, the fundamental principles of arylboronic acid chemistry provide a strong basis for predicting its stability profile. The primary anticipated degradation pathways are

protodeboronation, oxidation to the corresponding phenol, and dehydration to form a boroxine. For professionals in research and drug development, it is imperative to experimentally verify these pathways and quantify the degradation products under various stress conditions. The protocols and frameworks provided in this guide offer a robust starting point for these critical stability assessments, ensuring the quality, safety, and efficacy of products derived from this versatile chemical intermediate.

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